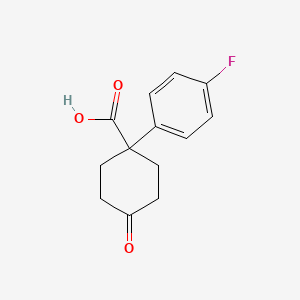

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNKWPQQEPDIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620732 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-58-9 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis. While experimental data for this specific molecule is limited in public literature, this document synthesizes predicted values, data from analogous structures, and established analytical methodologies to offer a robust profile for researchers. This guide covers the compound's structural and fundamental properties, predicted physicochemical parameters, and detailed, field-proven protocols for its experimental characterization. The causality behind experimental choices is explained to provide actionable insights for laboratory work. The information herein is intended to empower researchers in drug discovery and development with the necessary knowledge to effectively handle, analyze, and utilize this compound in their synthetic endeavors.

Introduction and Structural Elucidation

This compound (CAS No. 80912-58-9) is a bifunctional organic molecule featuring a cyclohexane ring scaffold. This core structure is substituted with a 4-fluorophenyl group and a carboxylic acid moiety at the C1 position, and a ketone at the C4 position. The presence of these distinct functional groups—a lipophilic aromatic ring with an electronegative fluorine atom, a polar ketone, and an acidic carboxylic acid—imparts a unique combination of properties that make it a valuable building block in medicinal chemistry. Its structural features allow for diverse chemical modifications, rendering it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Chemical Structure:

Core Structural Features:

-

Cyclohexanone Ring: Provides a semi-rigid scaffold and a reactive ketone functionality.

-

Carboxylic Acid: Offers a site for salt formation, esterification, or amidation, influencing solubility and pharmacokinetic properties.

-

4-Fluorophenyl Group: Increases lipophilicity and can engage in specific interactions with biological targets. The fluorine atom can also modulate metabolic stability.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from reaction kinetics to bioavailability. Due to the limited availability of direct experimental data for this compound, the following table includes predicted values from reputable chemical databases and expected ranges based on structurally similar compounds.

| Property | Predicted/Expected Value | Source/Basis |

| Molecular Formula | C₁₃H₁₃FO₃ | |

| Molecular Weight | 236.24 g/mol | [1] |

| CAS Number | 80912-58-9 | [1] |

| Appearance | Expected to be an off-white to white solid | Based on similar carboxylic acids |

| Melting Point | Not available. Expected to be in the range of 150-200 °C | Based on analogous structures |

| Boiling Point | 403.5 ± 45.0 °C (Predicted) | [1] |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.94 ± 0.20 (Predicted) | [1] |

| LogP (o/w) | Not available. Predicted to be in the range of 2-3 | Based on functional group contributions |

| Aqueous Solubility | Expected to be low in neutral water, increasing with pH | General behavior of carboxylic acids |

| Organic Solvent Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol) | General solubility of similar compounds |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of a suitable Michael acceptor, such as ethyl cyclohex-3-enecarboxylate, with a 4-fluorophenyl nucleophile, followed by oxidation and hydrolysis. A more direct and commonly cited method for analogous structures is the reaction of a 4-substituted phenylacetonitrile with a protected cyclohexanone derivative, followed by hydrolysis and oxidation.

Below is a generalized, illustrative workflow for the synthesis of a 1-aryl-4-oxocyclohexanecarboxylic acid, which can be adapted for the target molecule.

Caption: Generalized synthetic workflow for 1-aryl-4-oxocyclohexanecarboxylic acids.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a representative procedure based on common organic synthesis methodologies for similar compounds.

-

Reaction Setup: To a solution of 4-fluorophenylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Michael Addition: After the evolution of hydrogen gas ceases, add a solution of a protected cyclohexenone derivative (e.g., 1,4-cyclohexanedione monoethylene ketal) (1 equivalent) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Subject the crude product to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For acidic hydrolysis, reflux the compound in a mixture of concentrated hydrochloric acid and acetic acid.

-

Deprotection and Oxidation: The ketal protecting group can be removed under acidic conditions to yield the ketone. If the starting material was a cyclohexenone, an oxidation step would be required to introduce the ketone at the 4-position.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters of this compound.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development, affecting its absorption and distribution. The OECD Guideline 105 outlines two primary methods: the flask method and the column elution method. For a compound with an expected low to moderate solubility, the flask method is appropriate.

Caption: Workflow for the determination of aqueous solubility via the flask method.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (pH 7.4 buffer is recommended for pharmaceutical applications) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration through a non-adsorptive filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Determination of Dissociation Constant (pKa)

The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water or a co-solvent system like methanol/water if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, the titration data can be analyzed using specialized software that fits the data to the Henderson-Hasselbalch equation.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic behavior. The HPLC method (OECD Guideline 117) is a rapid and reliable method for LogP determination.

Caption: Workflow for the determination of LogP via the HPLC method.

Step-by-Step Protocol:

-

Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Inject the standards and the test compound onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., methanol/water).

-

Data Collection: Record the retention time for each compound.

-

Calculation: Plot the logarithm of the retention factor (k') of the standards against their known LogP values to generate a calibration curve. The LogP of the test compound is then determined by interpolating its log(k') value on this curve.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the region of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the fluorine will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

-

Cyclohexane Protons: A series of complex multiplets in the region of δ 1.5-3.0 ppm. The protons adjacent to the carbonyl group are expected to be the most deshielded.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the region of δ 205-215 ppm.

-

Carboxylic Acid Carbon: A signal in the region of δ 170-180 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Cyclohexane Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp absorption around 1715 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹, often appearing as a shoulder on the ketone C=O stretch.

-

C-F Stretch: A strong absorption in the region of 1250-1100 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): An absorption in the region of 1320-1210 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): The molecular ion peak would be expected at m/z = 236.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclohexane ring.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory.

-

Hazard Codes: Xn (Harmful)[1]

-

Risk Statements: R22 (Harmful if swallowed)[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, at the recommended temperature of 2-8°C.[1]

Conclusion

This compound is a compound of significant interest in pharmaceutical research and development due to its versatile chemical structure. While a complete experimental dataset for this molecule is not currently in the public domain, this technical guide has provided a comprehensive profile based on predicted data, analysis of analogous structures, and established scientific principles. The detailed experimental protocols included herein offer a clear pathway for researchers to determine its key physicochemical properties, thereby facilitating its effective use in synthetic chemistry and drug discovery programs. Adherence to the outlined safety and handling procedures is essential for its safe use in the laboratory.

References

-

OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

Sources

Navigating the Frontier of Structural Chemistry: The Elusive Crystal Structure of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

A comprehensive search of publicly available scientific databases and literature has revealed that the specific crystal structure of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid has not yet been reported. While this particular arrangement of atoms in a crystalline solid remains uncharacterized, an exploration of closely related analogs and the parent molecule provides a valuable framework for understanding its expected structural properties and the methodologies used in such determinations. This technical guide will, therefore, pivot to an in-depth analysis of analogous structures, offering researchers, scientists, and drug development professionals a robust proxy for the crystal engineering and analysis of this and similar compounds.

Introduction: The Significance of the 4-Oxocyclohexanecarboxylic Acid Scaffold

The 1-phenyl-4-oxocyclohexanecarboxylic acid motif is a key pharmacophore in medicinal chemistry. The rigid cyclohexane ring provides a defined three-dimensional scaffold, while the carboxylic acid and ketone functionalities offer key hydrogen bonding and interaction points with biological targets. The substituent on the phenyl ring, in this case, a fluorine atom, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a crucial component in drug design. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and formulation development.

A Proxy Investigation: Insights from Analogous Crystal Structures

In the absence of data for the title compound, we turn our attention to structurally similar molecules for which crystallographic data is available. The chloro-analog, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid , and the parent compound, 4-oxocyclohexanecarboxylic acid , serve as excellent models.

The Parent Scaffold: 4-Oxocyclohexanecarboxylic Acid

The crystal structure of 4-oxocyclohexanecarboxylic acid reveals a chair conformation for the cyclohexane ring, which is the most stable arrangement.[1][2] The carboxylic acid and ketone functional groups play a dominant role in the supramolecular assembly, forming hydrogen-bonded dimers and further extended networks.

The Chloro-Analog: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

The introduction of the 1-(4-chlorophenyl) group adds significant steric bulk and introduces the potential for halogen bonding and π-π stacking interactions. While the specific crystal structure data for this analog is not fully detailed in the search results, its role as a pharmaceutical intermediate suggests that such data exists within proprietary databases.[3][4] The analysis of its structure would focus on the orientation of the phenyl ring relative to the cyclohexane core and the interplay of various intermolecular forces in the crystal packing.

The Hypothetical Structure: Predicting the Crystal Packing of this compound

Based on the analysis of its analogs, we can hypothesize key features of the crystal structure of this compound:

-

Molecular Conformation: The cyclohexane ring is expected to adopt a chair conformation. The bulky 4-fluorophenyl group would likely occupy an equatorial position to minimize steric strain.

-

Intermolecular Interactions: The primary packing motif will almost certainly be driven by hydrogen bonding between the carboxylic acid groups, likely forming centrosymmetric dimers. The ketone oxygen will also be a key hydrogen bond acceptor. Furthermore, the fluorophenyl group could participate in C-H···F hydrogen bonds and potentially π-π stacking interactions, influencing the overall crystal packing.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is recommended.

Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from 4-oxocyclohexanecarboxylic acid and fluorobenzene derivatives. Rigorous purification is critical, as impurities can significantly hinder crystallization.

Crystallization

The growth of high-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary.

Protocol for Crystallization Screening:

-

Solvent Selection: Begin with a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).

-

Solubility Assessment: Determine the solubility of the purified compound in each solvent at room temperature and at elevated temperatures.

-

Crystallization Methods:

-

Slow Evaporation: Prepare a nearly saturated solution at room temperature and allow the solvent to evaporate slowly in a loosely capped vial.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms. The final refined structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Spectroscopic Characterization as a Complementary Tool

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques are invaluable for characterizing the bulk material and confirming the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the connectivity of the atoms in the molecule. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups, such as the C=O stretches of the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, a wealth of information from analogous compounds and established crystallographic methodologies provides a strong foundation for its future characterization. The experimental determination of this structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists and materials scientists working with this important class of molecules. The protocols and analytical framework presented here offer a clear roadmap for achieving this goal and for the broader exploration of related pharmaceutical compounds.

References

Due to the unavailability of a specific publication on the crystal structure of this compound, the reference list is based on the analogous compounds and general methodologies discussed.

Sources

- 1. (1RS,6SR)-Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [repository.kaust.edu.sa]

- 3. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Search Results [beilstein-journals.org]

NMR and mass spectrometry data for 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to present a detailed predicted analysis. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind structural elucidation. This guide details predicted ¹H and ¹³C NMR chemical shifts, expected mass spectrometry fragmentation patterns, and robust, field-proven protocols for acquiring and validating this data experimentally.

Introduction: The Imperative for Spectroscopic Analysis

The compound this compound is a substituted cyclic keto-acid. Its structural motifs—a fluorinated aromatic ring, a cyclohexanone core, and a carboxylic acid—make it a versatile building block in the synthesis of novel chemical entities. The presence of these functional groups suggests potential applications in drug discovery, where analogous structures are often explored for biological activity.[1][2]

Precise structural confirmation is the bedrock of chemical research and development.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose.[3] NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while MS reveals the compound's molecular weight and offers clues to its structure through fragmentation analysis.[2][5] This guide will detail the expected spectroscopic signature of the title compound and the methodologies to confirm it.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicting NMR spectra is a foundational step in the analysis of a novel compound.[6][7] It allows researchers to form a hypothesis that can be tested against experimentally acquired data. These predictions are based on the principle of chemical equivalence and the well-documented influence of neighboring functional groups on the magnetic environment of ¹H and ¹³C nuclei.[8]

Molecular Structure and Proton Labeling

To facilitate the discussion of NMR data, the protons in this compound are labeled as shown below.

Caption: Labeled structure of the title compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the cyclohexanone ring. The carboxylic acid proton is also expected to produce a characteristic signal.

-

Aromatic Region (δ 7.0 - 7.5 ppm): The 4-fluorophenyl group will exhibit a typical AA'BB' system, which often appears as two pseudo-doublets or multiplets.[9] The protons ortho to the fluorine (H_meta, H_meta') will be coupled to the fluorine and the adjacent ortho protons. The protons meta to the fluorine (H_ortho, H_ortho') will be coupled to the adjacent meta protons. This results in two distinct signals, each integrating to 2H.

-

Aliphatic Region (δ 2.0 - 3.0 ppm): The cyclohexane ring protons are diastereotopic due to the chiral center at C1. Protons Hₐ and Hₐ' (on C2 and C6) are adjacent to the electron-withdrawing aryl and carboxylic acid groups and are expected to be deshielded. Protons Hᵦ and Hᵦ' (on C3 and C5) are adjacent to the ketone group and will also be deshielded.[10] These protons will likely appear as complex, overlapping multiplets.

-

Carboxylic Acid Proton (δ 10 - 13 ppm): The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield.[9] Its chemical shift can be highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H | N/A |

| H_ortho, H_ortho' | ~ 7.4 | Multiplet (pseudo-doublet) | 2H | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 |

| H_meta, H_meta' | ~ 7.1 | Multiplet (pseudo-triplet) | 2H | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 |

| Hₐ, Hₐ', Hᵦ, Hᵦ' | 2.2 - 2.9 | Complex Multiplets | 8H | N/A (overlapping) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is simplified by the molecule's plane of symmetry passing through C1 and C4. This makes C2 and C6 chemically equivalent, as are C3 and C5.

-

Carbonyl and Carboxyl Carbons: The ketone (C4) and carboxylic acid (C=O) carbons are the most deshielded, appearing at the downfield end of the spectrum (δ 170-210 ppm).[11]

-

Aromatic Carbons: The fluorinated carbon (C-F) will show a large one-bond C-F coupling constant and is expected around δ 160-165 ppm. The other aromatic carbons will appear in the typical δ 115-145 ppm range.

-

Aliphatic Carbons: The quaternary carbon (C1) will be a singlet around δ 45-55 ppm. The methylene carbons of the cyclohexane ring (C2/C6 and C3/C5) will appear in the δ 30-45 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted DEPT-135 Signal |

| C=O (Ketone) | ~ 208 | None (Quaternary) |

| COOH | ~ 178 | None (Quaternary) |

| C-F | ~ 162 (d, ¹JCF ≈ 245 Hz) | None (Quaternary) |

| C-Aryl (ipso) | ~ 140 | None (Quaternary) |

| C-ortho | ~ 129 (d, ³JCF ≈ 8 Hz) | Positive (CH) |

| C-meta | ~ 116 (d, ²JCF ≈ 21 Hz) | Positive (CH) |

| C1 | ~ 48 | None (Quaternary) |

| C3/C5 | ~ 38 | Negative (CH₂) |

| C2/C6 | ~ 35 | Negative (CH₂) |

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information through controlled fragmentation. For this molecule (C₁₃H₁₃FO₃, Molecular Weight: 236.24 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

The molecular ion peak would be observed as [M+H]⁺ at m/z 237.08 in positive ion mode or [M-H]⁻ at m/z 235.08 in negative ion mode. Collision-Induced Dissociation (CID) of the molecular ion would lead to characteristic fragments.

Key Fragmentation Pathways

The primary fragmentation pathways are dictated by the functional groups present: the ketone and the carboxylic acid.[12][13]

-

Loss of Water (-18 Da): Fragmentation often begins with the loss of H₂O from the carboxylic acid group.

-

Loss of COOH radical (-45 Da): Alpha-cleavage next to the C1 position can result in the loss of the entire carboxylic acid group.

-

Ring Cleavage: Cyclic ketones undergo characteristic ring-opening fragmentations.[14] Alpha-cleavage adjacent to the carbonyl group is a common pathway.

Caption: Predicted major fragmentation pathway in ESI-MS/MS.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (Positive Mode) | Proposed Fragment | Notes |

| 237.08 | [C₁₃H₁₄FO₃]⁺ | Protonated molecular ion [M+H]⁺ |

| 219.07 | [C₁₃H₁₂FO₂]⁺ | Loss of water from [M+H]⁺ |

| 192.09 | [C₁₂H₁₃FO]⁺ | Loss of the carboxylic acid radical |

| 123.03 | [C₇H₄FO]⁺ | Acylium ion from cleavage of the cyclohexanone ring |

| 95.04 | [C₆H₄F]⁺ | Fluorophenyl cation from loss of CO |

Experimental Protocols: A Self-Validating System

The following protocols describe standardized procedures for acquiring high-quality NMR and MS data. The trustworthiness of the final structure comes from the convergence of multiple, independent analytical measurements.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.[15][16]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.[17][18]

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17]

-

The final sample height should be approximately 4-5 cm.[15]

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).

-

Tune and match the appropriate probe channels (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse program.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum with proton decoupling.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024-4096 scans.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and quaternary carbons.[19]

-

-

2D NMR Acquisition (for Structural Confirmation):

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled (typically 2-3 bonds apart). It is crucial for tracing the connectivity of the cyclohexane ring protons.[20][21]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond correlation). It provides an unambiguous link between the ¹H and ¹³C spectra.[20][22]

-

Mass Spectrometry Data Acquisition

Objective: To determine the accurate mass of the molecular ion and identify key fragments.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[23]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water, often with 0.1% formic acid to promote protonation for positive ion mode.[24][25]

-

-

Instrument Setup (ESI-QTOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.[26]

-

Set the ionization source parameters: electrospray voltage (~3-4 kV), nebulizer gas flow, drying gas flow, and temperature.

-

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[25]

-

Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.

-

Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 237.08) in the first mass analyzer and fragmenting it in a collision cell with an inert gas (e.g., nitrogen or argon). Analyze the resulting fragment ions in the second mass analyzer.

-

Integrated Data Interpretation Workflow

Structural elucidation is not a linear process but an integrated workflow where different datasets validate each other. The predicted data serves as the initial hypothesis, which is then refined and confirmed by the experimental results.

Caption: Integrated workflow for structural elucidation.

The power of this workflow lies in its self-validating nature. For instance, the HSQC spectrum provides definitive C-H correlations, confirming or correcting the initial assignments made from 1D spectra alone.[19] The COSY spectrum confirms the proton-proton connectivities within the cyclohexane ring, and the MS/MS data provides orthogonal confirmation of the molecular formula and key structural subunits.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR and mass spectrometry. This guide provides a robust framework based on predicted data, outlining the expected chemical shifts, multiplicities, and fragmentation patterns. The detailed experimental protocols offer a clear path for researchers to acquire high-quality data, while the integrated workflow emphasizes the importance of using multidimensional techniques like COSY and HSQC for unambiguous structure validation. This comprehensive approach ensures scientific rigor and provides the high-confidence data essential for advancing research and drug development programs.

References

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(6), 15-20. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Wishart Research Group. Retrieved from [Link]

-

Li, S., et al. (2012). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Chemical Information and Modeling, 52(11), 3043-3053. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(24), 6279-6285. [Link]

-

Meiler, J., et al. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of Chemical Information and Computer Sciences, 40(5), 1169-1176. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. ResearchGate. [Link]

-

Catalent. (n.d.). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

-

Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4649-4659. [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Proventa. (2021). Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Catalent. (2026). NMR and Mass Spectrometry in Pharmaceutical Development. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 2D NMR Introduction. Retrieved from [Link]

-

SBGrid Consortium. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

All 'Bout Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Kovač, V., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4555. [Link]

-

Rutgers University-Newark. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

AMyD. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

O'Hagan, D. (2012). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Beilstein Journal of Organic Chemistry, 8, 2011-2017. [Link]

Sources

- 1. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 2. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pharma.catalent.com [pharma.catalent.com]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. GCMS Section 6.11.2 [people.whitman.edu]

- 13. GCMS Section 6.12 [people.whitman.edu]

- 14. whitman.edu [whitman.edu]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. organomation.com [organomation.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. scribd.com [scribd.com]

- 19. emerypharma.com [emerypharma.com]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. researchgate.net [researchgate.net]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 23. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 24. Rutgers_MS_Home [react.rutgers.edu]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. chromatographyonline.com [chromatographyonline.com]

Biological Activity Screening of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. The 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid scaffold represents a promising, yet underexplored, chemical framework. Drawing parallels from structurally related compounds known for a spectrum of biological activities—including anti-inflammatory, antimicrobial, and anticancer effects—this guide establishes a comprehensive, logic-driven workflow for the synthesis and biological evaluation of its novel derivatives.[1][2][3][4] We move beyond rote protocols to provide the scientific rationale behind each experimental choice, creating a self-validating system for identifying and characterizing lead compounds. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this unique chemical class.

Rationale and Synthetic Strategy: Building the Molecular Library

The core of any drug discovery program is the creation of a diverse chemical library to systematically probe the structure-activity relationship (SAR). The this compound molecule is an ideal starting point. It possesses two key functional handles ripe for chemical modification: the carboxylic acid group and the ketone. The carboxylic acid can be readily converted into esters, amides, or hydrazones, allowing for fine-tuning of properties like solubility, cell permeability, and hydrogen bonding capacity.

Our strategy begins with the synthesis of a small, focused library of derivatives by modifying the carboxylic acid moiety. This approach is chemically robust and allows for the introduction of a wide range of chemical diversity.

General Synthetic Workflow

The proposed synthetic pathway focuses on the derivatization of the carboxylic acid group, a common and effective strategy in medicinal chemistry.[2] The parent acid is first converted to a more reactive acyl chloride, which then serves as a versatile intermediate to react with various nucleophiles (alcohols, amines, hydrazines) to yield the corresponding esters, amides, or hydrazides.

Caption: General synthetic scheme for derivatization.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of an N-benzyl amide derivative as a representative example.

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl amide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Tier 1 Screening: Antimicrobial Activity Assessment

Rationale: Given that cyclohexane derivatives have shown promising antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical and cost-effective starting point.[2] This initial screen helps to quickly identify compounds with potential therapeutic value in infectious diseases.

We employ a two-step process: a qualitative primary screen to identify active compounds, followed by a quantitative assay to determine their potency.

Antimicrobial Screening Workflow

Caption: Workflow for antimicrobial activity screening.

Protocol 1: Agar Well Diffusion Assay (Primary Screen)

This method is widely used to evaluate the antimicrobial activity of extracts and pure compounds.[5][6]

-

Preparation:

-

Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the sterile agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.

-

Prepare a microbial inoculum equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Evenly swab the entire surface of the agar plates with the prepared inoculum.

-

-

Assay:

-

Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the inoculated agar plates.

-

Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Pipette a fixed volume (e.g., 50 µL) of each test compound solution into a separate well.

-

Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.

-

Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

-

-

Incubation and Analysis:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

-

Compounds showing significant zones of inhibition are considered "hits" and are advanced to quantitative testing.

-

Protocol 2: Broth Microdilution Assay (MIC Determination)

Dilution methods are the most appropriate for determining the Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration that inhibits visible microbial growth.[5][6]

-

Preparation:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

This creates a range of decreasing concentrations of the test compound.

-

-

Inoculation and Incubation:

-

Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted inoculum to all wells except for a sterility control well (broth only).

-

Include a growth control well (broth + inoculum, no compound).

-

Seal the plate and incubate under appropriate conditions (37°C for 24h for bacteria, 28°C for 48h for fungi).

-

-

Analysis:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a growth indicator like Resazurin or INT can be added to aid in the determination.

-

Data Presentation: Antimicrobial Activity

Results should be tabulated for clear comparison.

| Compound ID | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli |

| F-CHCA-01 | 18 | 64 | 10 | >256 |

| F-CHCA-02 | 22 | 16 | 14 | 128 |

| F-CHCA-03 | 10 | >256 | 9 | >256 |

| Ciprofloxacin | 30 | 1 | 28 | 0.5 |

Tier 2 Screening: Anticancer Cytotoxicity

Rationale: Compounds that exhibit antimicrobial activity sometimes share mechanisms that can be exploited for anticancer effects, such as the inhibition of essential enzymes or disruption of cell membranes. The MTT assay is a standardized, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[7][8]

Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening.

Protocol: MTT Cytotoxicity Assay

This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., HCT-116 colorectal carcinoma) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells during their exponential growth phase using trypsin.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow the cells to attach.[9]

-

-

Compound Treatment:

-

Prepare a range of concentrations for each test compound via serial dilution in culture media.

-

Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds.

-

Include wells for an "untreated control" (cells in fresh medium only) and a "vehicle control" (cells treated with the highest concentration of the solvent, e.g., 0.5% DMSO).[9]

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Incubation and Solubilization:

-

After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

-

Carefully remove the media containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

-

Data Presentation: Cytotoxicity

| Compound ID | IC50 (µM) vs. HCT-116 |

| F-CHCA-01 | 85.2 |

| F-CHCA-02 | 12.5 |

| F-CHCA-03 | >100 |

| Doxorubicin | 0.8 |

Mechanism of Action Studies: In Silico Molecular Docking

Rationale: Once "hit" compounds with significant biological activity are identified, the next critical step is to formulate a hypothesis about their molecular mechanism of action. Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique provides invaluable insights into potential drug-target interactions and can guide further lead optimization.[11][]

Molecular Docking Workflow

Caption: Logic flow for molecular docking studies.

High-Level Protocol for Molecular Docking

This protocol provides a general workflow applicable to most docking software (e.g., AutoDock, DOCK 6).[10][13]

-

Target Selection and Preparation:

-

Based on the observed biological activity (e.g., antibacterial), select a relevant protein target. For instance, bacterial DNA gyrase is a well-established target for antibiotics.

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

-

-

Ligand Preparation:

-

Generate a 3D structure of the active compound (the "ligand").

-

Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign atomic charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (or "docking box") on the receptor. This is typically centered on the active site where the native ligand binds.[14]

-

Run the docking algorithm. The software will systematically sample different conformations and orientations of the ligand within the binding site.[10]

-

The program will score each pose based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative value indicates a more favorable interaction.[14]

-

-

Results Analysis:

-

Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

Compare the binding mode and score of your active compound to that of a known inhibitor (if available) to validate the model.

-

Data Presentation: Docking Results

| Compound ID | Target Protein | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| F-CHCA-02 | S. aureus DNA Gyrase | -8.5 | Asp73, Gly77, Arg136 (H-bonds) |

| Ciprofloxacin | S. aureus DNA Gyrase | -9.2 | Asp73, Ser79 (H-bonds) |

Conclusion and Future Outlook

This guide has outlined a systematic, multi-tiered approach for the biological screening of novel this compound derivatives. By integrating rational synthesis with a logical cascade of in vitro biological assays and in silico mechanistic studies, this workflow provides a robust framework for identifying and advancing promising therapeutic leads.

The initial antimicrobial and anticancer screens serve as effective filters to pinpoint biologically active molecules. Subsequent determination of MIC and IC50 values allows for quantitative ranking of these "hits." Finally, molecular docking provides a powerful tool to build a testable hypothesis about the molecular mechanism, bridging the gap between observed activity and rational drug design.

The most promising compounds identified through this process, such as those with low MIC or IC50 values and favorable docking scores, would become high-priority candidates for further lead optimization. Future efforts would involve synthesizing additional analogues to refine the SAR, followed by more advanced biological studies, including investigating the mechanism of cell death, and ultimately, evaluation in in vivo models of infection or cancer.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Janifer, M. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4), e26034. [Link]

-

Pachhai, S., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews, 21(02), 1600–1606. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Beilstein-Institut. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Beilstein Journal of Organic Chemistry. [Link]

-

García-Rubio, S., et al. (2020). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. In Anticancer Drug Development. IntechOpen. [Link]

-

Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

-

G. A. Spyroulias. (2023). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Docking. [Link]

-

Stefańska, J., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6296. [Link]

-

Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2095-2102. [Link]

-

Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. [Link]

-

MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. [Link]

-

Shihab, M. S., et al. (2023). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 30. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

- 4. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid [myskinrecipes.com]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 13. Tutorial: Docking [people.chem.ucsb.edu]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Solubility of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is a valuable building block in pharmaceutical synthesis, with applications in the development of a range of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for efficient process development, including reaction optimization, crystallization, and purification. This guide provides a detailed examination of the factors governing the solubility of this compound, outlines a robust experimental protocol for solubility determination, and presents a framework for solvent selection in a drug development context.

Introduction: Physicochemical Landscape

This compound (Molecular Formula: C₁₃H₁₃FO₃, Molecular Weight: 236.24 g/mol ) is a multifaceted molecule featuring a carboxylic acid group, a ketone, a cyclohexane ring, and a fluorophenyl substituent.[2] This combination of functional groups dictates its solubility behavior, creating a nuanced interplay of polarity, hydrogen bonding capability, and molecular size.

The molecule possesses both a polar carboxylic acid head and a relatively non-polar fluorophenyl-cyclohexane tail. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a property that significantly influences its interaction with protic and aprotic polar solvents.[3] The fluorophenyl group, while containing an electronegative fluorine atom, contributes to the overall lipophilicity of the molecule. The ketone group adds to the molecule's polarity.

Key Physicochemical Properties (Predicted):

The relatively low predicted pKa suggests that it is a moderately strong organic acid. This acidity will play a crucial role in its solubility in basic organic solvents or in buffered aqueous solutions.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For a molecule with mixed polarity like this compound, its solubility will be a balance of these interactions.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and ketone functionalities. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen of the ketone and the carboxylic acid, and as a hydrogen bond acceptor from the carboxylic acid's hydroxyl group. This strong intermolecular interaction generally leads to good solubility.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors. They can interact favorably with the carboxylic acid's acidic proton. Solvents with carbonyl groups, in particular, have been shown to significantly increase the solubility of carboxylic acids.[5] DMSO is a particularly strong hydrogen bond acceptor and is often an excellent solvent for a wide range of pharmaceutical compounds.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The large, relatively non-polar fluorophenyl-cyclohexane portion of the molecule will have some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to lower overall solubility. Carboxylic acids can form dimers in non-polar solvents, which can slightly enhance their solubility compared to what might be expected based on the polarity of the monomer alone.[3]

Quantitative Solubility Profile (Illustrative)

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with the carboxylic acid and ketone groups.[4] |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly reduced polarity.[4] |

| Acetone | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor for the carboxylic acid.[5] |

| Ethyl Acetate | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor; moderate polarity.[5] |

| Dichloromethane | Polar Aprotic | Moderate | Can interact via dipole-dipole forces. |

| Acetonitrile | Polar Aprotic | Moderate | Polar nature facilitates dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Non-Polar | Low to Moderate | Aromatic ring can interact with the fluorophenyl group. |

| Heptane/Hexane | Non-Polar | Low | Primarily weak van der Waals interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and highly polar nature.[6] |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the thermodynamic solubility of a compound is crucial for accurate process development.[7][8] The shake-flask method is a widely accepted and reliable technique.[7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours, but the optimal time should be determined experimentally by taking samples at different time points until the concentration plateaus.[7]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will be most effective.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[5] This is attributed to the formation of hydrogen-bonded networks between the carboxylic acid, water, and the organic solvent.

-

pH (in aqueous or mixed aqueous/organic systems): The solubility of a carboxylic acid is highly pH-dependent.[8] At pH values below its pKa, the acid will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

Implications for Drug Development

A thorough understanding of the solubility of this compound is critical in several stages of drug development:

-

Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on the solubility of all reactants and the desired reaction temperature.

-

Crystallization and Purification: The selection of an appropriate solvent system is essential for developing an efficient crystallization process to isolate and purify the compound. A good crystallization solvent will typically be one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

-

Formulation: For the development of a final drug product, understanding the solubility in various pharmaceutically acceptable solvents is crucial for designing liquid formulations or for predicting dissolution behavior from a solid dosage form. The solubility of active pharmaceutical ingredients is a key factor influencing their bioavailability.[6][10]

Conclusion

The solubility of this compound in organic solvents is governed by a complex interplay of its structural features and the properties of the solvent. While theoretical principles provide a strong predictive framework, experimental determination using robust methods like the shake-flask technique is indispensable for obtaining accurate and reliable data. This knowledge is fundamental for the efficient and successful utilization of this important pharmaceutical intermediate in research and development.

References

-

CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link][4]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link][5]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][6]

-

Lumen Learning. (n.d.). Factors Affecting Solubility. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link][10]

-

Clark, J. (2023). An introduction to carboxylic acids. Chemguide. Retrieved from [Link][3]

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]

-

Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][7]

-

University of Padua. (2023). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (n.d.). 4-Oxocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Retrieved from [Link][1]

Sources

- 1. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid [myskinrecipes.com]

- 2. This compound | 80912-58-9 [amp.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. rheolution.com [rheolution.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid: From Serendipitous Discovery to a Cornerstone of Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract